(1R,2R)-(-)-1,2-Bis(4-hydroxyphenyl)ethylenediamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-(-)-1,2-Bis(4-hydroxyphenyl)ethylenediamine dihydrochloride is a chemical compound with the molecular formula C14H16N2O2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement of its atoms, which can significantly affect its chemical behavior and interactions. This compound is often used in scientific research and various industrial applications due to its unique properties.
Mechanism of Action
Target of Action
Related compounds have been shown to have anti-inflammatory activity, suggesting that this compound may also target inflammatory pathways .
Mode of Action
Related compounds have been shown to inhibit nitric oxide (no) and prostaglandin e2 production in a dose-dependent manner, suggesting that this compound may have a similar mode of action .
Biochemical Pathways
The compound appears to inhibit the lipopolysaccharide (LPS)-induced activation of NF-κB and MAPK, and the nuclear translocation of p65 in RAW 264.7 cells . This suggests that it may affect the NF-κB and MAPK signaling pathways, which are involved in the regulation of inflammatory responses.
Result of Action
The compound appears to have anti-inflammatory effects, as it significantly inhibits LPS-induced nitric oxide (NO) and prostaglandin E2 production . It also suppresses the expression of inducible nitric oxide synthase and cyclooxygenase-2 .
Preparation Methods
Industrial Production Methods: In an industrial setting, the synthesis of (1R,2R)-(-)-1,2-Bis(4-hydroxyphenyl)ethylenediamine dihydrochloride may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization, to obtain the compound in its purest form.
Chemical Reactions Analysis
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Substitution reactions can be carried out using different nucleophiles or electrophiles under controlled conditions.
Major Products Formed:
Oxidation: The oxidation of (1R,2R)-(-)-1,2-Bis(4-hydroxyphenyl)ethylenediamine dihydrochloride can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can produce amines or other reduced forms of the compound.
Substitution: Substitution reactions can result in the formation of various substituted derivatives, depending on the reagents used.
Scientific Research Applications
(1R,2R)-(-)-1,2-Bis(4-hydroxyphenyl)ethylenediamine dihydrochloride is widely used in scientific research due to its unique chemical properties. It is employed in the synthesis of various organic compounds, including pharmaceuticals and biologically active molecules. The compound is also used as a chiral auxiliary in asymmetric synthesis, helping to produce enantiomerically pure compounds.
In biology, the compound can be used as a probe to study enzyme mechanisms and interactions with biological macromolecules. In medicine, it has potential applications in the development of new drugs and therapeutic agents. In industry, it is used in the production of dyes, pigments, and other chemical products.
Comparison with Similar Compounds
(1R,2R)-(-)-1,2-Bis(4-hydroxyphenyl)ethylenediamine dihydrochloride is similar to other chiral diamines and phenolic compounds. its unique stereochemistry and chemical properties set it apart from these compounds. Some similar compounds include:
(1S,2S)-1,2-Bis(4-hydroxyphenyl)ethylenediamine dihydrochloride
(1R,2R)-1,2-Diphenylethylenediamine dihydrochloride
(1S,2S)-1,2-Diphenylethylenediamine dihydrochloride
These compounds share structural similarities but differ in their stereochemistry, which can lead to different chemical behaviors and applications.
Properties
IUPAC Name |
4-[(1R,2R)-1,2-diamino-2-(4-hydroxyphenyl)ethyl]phenol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2.2ClH/c15-13(9-1-5-11(17)6-2-9)14(16)10-3-7-12(18)8-4-10;;/h1-8,13-14,17-18H,15-16H2;2*1H/t13-,14-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCIOLVKHQOSNF-KFWOVWKUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(C2=CC=C(C=C2)O)N)N)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]([C@@H](C2=CC=C(C=C2)O)N)N)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.